Lidocaton -

Lidocaton

Catalog Number: EVT-7948989
CAS Number:
Molecular Formula: C14H25ClN2O2
Molecular Weight: 288.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lidocaine hydrochloride monohydrate is the monohydrate form of lidocaine hydrochloride. It has a role as a local anaesthetic and an anti-arrhythmia drug. It contains a lidocaine hydrochloride.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
Synthesis Analysis

Methods

The synthesis of Lidocaine typically involves two main steps:

  1. Acylation of 2,6-dimethylaniline: The first step involves reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate to form an acylated intermediate.
  2. Nucleophilic substitution: In the second step, the acylated intermediate is reacted with diethylamine to produce Lidocaine.

Technical Details

  • Step 1:
    2 6 dimethylaniline+chloroacetyl chlorideintermediate+HCl\text{2 6 dimethylaniline}+\text{chloroacetyl chloride}\rightarrow \text{intermediate}+\text{HCl}
  • Step 2:
    intermediate+diethylamineLidocaine+by products\text{intermediate}+\text{diethylamine}\rightarrow \text{Lidocaine}+\text{by products}

Alternative methods have been developed to enhance efficiency, such as using palladium on carbon as a catalyst for the reduction of nitro compounds to amines .

Molecular Structure Analysis

Structure

Lidocaine has a molecular formula of C14H22N2OC_{14}H_{22}N_2O and a molar mass of approximately 234.34 g/mol. Its structure consists of an aromatic ring connected to an amide group and a diethylamino side chain.

Chemical Reactions Analysis

Lidocaine participates in several chemical reactions:

  1. Hydrolysis: Lidocaine can undergo hydrolysis in aqueous environments, leading to the formation of its metabolites.
  2. Degradation: Under certain conditions, such as extreme pH or temperature, Lidocaine may degrade into various by-products.

Technical Details

The stability of Lidocaine is influenced by factors such as pH and temperature. For example, acidic conditions can accelerate hydrolysis, while basic conditions may stabilize the compound .

Mechanism of Action

Lidocaine exerts its effects primarily by blocking sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions during depolarization, effectively preventing the generation and propagation of action potentials.

Process

  1. Binding: Lidocaine binds to the inner portion of voltage-gated sodium channels.
  2. Inhibition: This binding stabilizes the channel in its inactive state, preventing nerve signal transmission.

Data

Studies show that Lidocaine's efficacy is dose-dependent, with higher concentrations leading to more profound anesthetic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 68–70 °C
  • Solubility: Soluble in water (at pH < 5), ethanol, and chloroform.

Chemical Properties

  • pKa: Approximately 7.9 (indicating that it exists predominantly in its ionized form at physiological pH).
  • Stability: Lidocaine is stable under normal conditions but sensitive to light and heat.

Relevant analyses indicate that Lidocaine maintains its efficacy within specific pH ranges and temperatures .

Applications

Lidocaine has extensive applications in medicine:

  • Local Anesthesia: Commonly used for dental procedures and minor surgeries.
  • Antiarrhythmic Agent: Employed in treating certain types of cardiac arrhythmias.
  • Topical Formulations: Found in creams and gels for pain relief associated with skin irritations or minor injuries.

In addition to its medical uses, research continues into Lidocaine's potential applications in other therapeutic areas such as chronic pain management and neuropathic pain treatment .

Historical Evolution &amp; Contemporary Significance of Lidocaine in Medical Science

Pioneering Synthesis and Early Pharmacological Characterization

The discovery of lidocaine (chemically designated as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) originated in the Stockholm laboratory of Nils Löfgren and Bengt Lundquist in 1943. Their systematic screening of amino amide compounds led to the 57th synthetic candidate—later named "Xylocaine"—which demonstrated potent local anesthetic properties upon tongue application [1] [9]. Patented in 1948, lidocaine’s rapid commercialization marked a therapeutic breakthrough due to its superior safety profile compared to ester-type anesthetics (e.g., procaine), which exhibited higher allergenic potential and instability [1] [5].

Early pharmacological studies elucidated lidocaine’s sodium channel blockade mechanism. At physiological pH (7.4), its pKa (7.7) enables ~25% of molecules to exist in uncharged forms, facilitating diffusion through neural sheaths. Intracellular protonation then yields cationic species that bind voltage-gated sodium (Naᵥ) channels, inhibiting depolarization and action potential propagation [1] [6]. This mechanism underpinned its rapid onset (<5 minutes topically; <1 minute intravenously) and intermediate duration (30–90 minutes), positioning it as an ideal infiltrative and regional anesthetic [5] [9].

Metabolic characterization revealed hepatic N-deethylation via CYP3A4 and CYP1A2 into active metabolites monoethylglycinexylidide (MEGX, 80% potency of parent drug) and glycinexylidide (GX), with renal excretion accounting for >90% elimination [1] [6]. Protein binding to α₁-acid glycoprotein (65%) contributed to predictable tissue distribution (Vd = 0.7–1.5 L/kg) [6].

  • Table 1: Key Pharmacokinetic Parameters of Early Lidocaine Formulations
    ParameterValueClinical Implication
    BioavailabilityOral: 35%; Topical: 3%Limited systemic absorption from skin
    MetabolismHepatic (CYP3A4/CYP1A2)Reduced clearance in liver disease
    Active MetabolitesMEGX, GXProlonged activity in renal impairment
    Half-life1.5–2 hoursDosing adjustments for infusions

Paradigm Shifts: From Local Anesthetic to Multimodal Therapeutic Agent

Lidocaine’s therapeutic applications expanded beyond nerve blockade upon recognizing its systemic anti-inflammatory and immunomodulatory properties. At subanesthetic concentrations (1–5 µg/mL), it suppresses polymorphonuclear leukocyte (PMN) priming, reduces pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β), and inhibits Toll-like receptor (TLR)-mediated NF-kβ activation [2] [8]. These effects occur independently of sodium channel blockade, mediated partly through M1 muscarinic receptor and GPCR modulation [2].

In perioperative medicine, intravenous lidocaine infusion emerged as a cornerstone of Enhanced Recovery After Surgery (ERAS) protocols. Multimodal regimens incorporating lidocaine (1–2 mg/kg bolus followed by 1–2 mg/kg/h infusion) reduced opioid consumption by 10 mg morphine equivalents/24h in abdominal surgeries, accelerating bowel function recovery and shortening hospital stays [1] [10]. Its efficacy in bariatric surgery further highlighted advantages for opioid-sensitive populations [1].

Topical formulations broadened lidocaine’s scope to chronic inflammatory conditions. Intravesical instillations gained endorsement for interstitial cystitis/bladder pain syndrome, while ultrasound-guided nerve blocks combined with corticosteroids alleviated cervical radiculopathy [1] [8]. The 5% lidocaine patch (700 mg/system) delivered localized analgesia with minimal systemic absorption (3% ± 2%), making it suitable for elderly or polypharmacy patients [8].

  • Table 2: Molecular Targets Underlying Lidocaine’s Multimodal Effects
    TargetBiological EffectTherapeutic Context
    Naᵥ1.7/1.8 ChannelsInhibition of ectopic neuronal firingNeuropathic pain
    TLR4/NF-kβ PathwayDownregulation of TNF-α, HMGB1, IL-6Post-surgical inflammation
    M1 Muscarinic ReceptorsReduced neutrophil priming and chemotaxisSystemic inflammation
    NMDA ReceptorsAttenuation of central sensitizationOpioid-refractory pain

Lidocaine’s Role in Redefining Neuropathic Pain Management Frameworks

Neuropathic pain management historically relied on systemic agents (e.g., gabapentinoids, antidepressants) with dose-limiting CNS side effects. Lidocaine’s topical and systemic formulations circumvented this via peripheral and central neuromodulation:

  • 5% transdermal patches selectively silenced ectopic discharges in Aδ/C fibers without blocking conduction in intact nerves. Randomized trials demonstrated >30% pain reduction in postherpetic neuralgia (PHN) and diabetic neuropathy, with number-needed-to-treat (NNT) values of 2.0–4.4 [3] [8].
  • Intravenous infusions (1–5 mg/kg over 30–60 minutes) suppressed central sensitization via NMDA receptor antagonism, providing rapid relief in complex regional pain syndrome (CRPS) and chemotherapy-induced peripheral neuropathy [7] [8]. Response to lidocaine infusion often predicted efficacy of oral analogs (e.g., mexiletine), streamlining therapeutic personalization [7].

Lidocaine also reshaped multimodal combination strategies. As a topical adjunct, it enhanced gabapentin efficacy in PHN while reducing systemic exposure: patients receiving combination therapy reported 40% greater pain relief versus monotherapy, with adverse event rates comparable to placebo [3] [8]. This synergy led to guideline upgrades positioning lidocaine as a first-line option for localized neuropathic pain, particularly in elderly patients [4] [8].

For refractory cases, subcutaneous infusions (25–80 µg/kg/min) via ambulatory pumps enabled sustained home-based care. Prospective studies validated their utility in reducing breakthrough pain episodes in cancer-related neuropathy without requiring serum monitoring at stable doses [7] [8].

  • Table 3: Evidence for Lidocaine in Neuropathic Pain Subtypes
    ConditionFormulationKey OutcomesEvidence Level
    Postherpetic Neuralgia5% patch50% DMA reduction; NNT=2.0 for 30% pain reliefRCT (N=269)
    Diabetic NeuropathyIV infusionNRS reduction by 2.1 points vs placeboMeta-analysis
    CRPSSubcutaneous infusion60% responder rate (>50% pain reduction)Prospective cohort
    Chemotherapy NeuropathyIV bolusAllodynia suppression for >4 weeks post-infusionPilot RCT

Properties

Product Name

Lidocaton

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride;hydrate

Molecular Formula

C14H25ClN2O2

Molecular Weight

288.81 g/mol

InChI

InChI=1S/C14H22N2O.ClH.H2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H;1H2

InChI Key

YECIFGHRMFEPJK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1C)C.O.[Cl-]

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1C)C.O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.